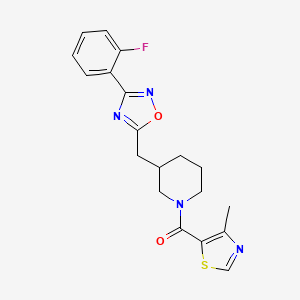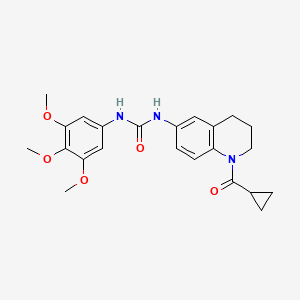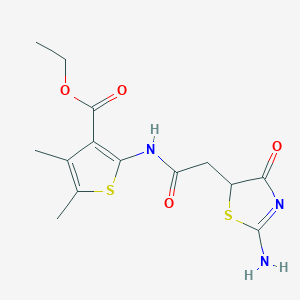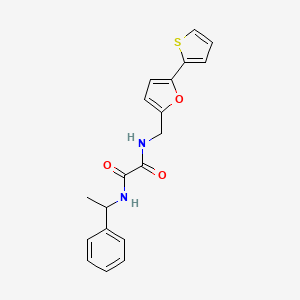![molecular formula C16H20N4O3 B2393320 N-(3-methyl-1-(1H-1,2,4-triazol-1-yl)butan-2-yl)-2,3-dihydrobenzo[b][1,4]dioxine-5-carboxamide CAS No. 2034306-42-6](/img/structure/B2393320.png)
N-(3-methyl-1-(1H-1,2,4-triazol-1-yl)butan-2-yl)-2,3-dihydrobenzo[b][1,4]dioxine-5-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(3-methyl-1-(1H-1,2,4-triazol-1-yl)butan-2-yl)-2,3-dihydrobenzo[b][1,4]dioxine-5-carboxamide is a useful research compound. Its molecular formula is C16H20N4O3 and its molecular weight is 316.361. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Synthesis and Biological Activities
- Heterocyclic Compound Synthesis : The synthesis of novel heterocyclic compounds derived from benzodifuranyl and triazines has shown potential anti-inflammatory and analgesic activities. These compounds were evaluated for their cyclooxygenase-1/2 (COX-1/COX-2) inhibitory properties, demonstrating significant selectivity and effectiveness in analgesic and anti-inflammatory activities, which could hint at potential applications for related compounds in medicinal chemistry (Abu‐Hashem, Al-Hussain, & Zaki, 2020).
Chemical Synthesis Techniques
- Tandem Oxidative Aminocarbonylation-Cyclization : A novel synthesis route was developed for 2,3-dihydrobenzo[1,4]dioxine and 3,4-dihydro-2H-benzo[1,4]oxazine derivatives via tandem oxidative aminocarbonylation-cyclization of propynyloxyphenols and propynyloxyanilines. This method highlights advanced chemical synthesis techniques that could be applied to the synthesis of N-(3-methyl-1-(1H-1,2,4-triazol-1-yl)butan-2-yl)-2,3-dihydrobenzo[b][1,4]dioxine-5-carboxamide (Gabriele et al., 2006).
Antimicrobial and Antioxidant Studies
- 1,2,4-Triazole Derivatives : The synthesis and characterization of new 1,2,4-triazole derivatives have been conducted, demonstrating antimicrobial and antioxidant activities. These compounds were compared to standard antioxidants, providing a foundation for further research into similar compounds for potential antimicrobial and antioxidant applications (Yüksek et al., 2015).
Potential for Drug Discovery
- Angiotensin II Antagonists : Research into 4H-1,2,4-triazoles and 3H-imidazo[1,2-b][1,2,4]triazoles as angiotensin II antagonists showcases the potential for compounds within this chemical family to serve as lead structures in the development of new drugs for treating hypertension and related cardiovascular diseases (Ashton et al., 1993).
Mecanismo De Acción
Target of Action
Similar 1,2,4-triazole derivatives have been evaluated as potential anticancer agents . These compounds often target enzymes such as aromatase , which plays a crucial role in the biosynthesis of estrogens, a group of hormones that can promote the growth of certain types of cancer cells.
Mode of Action
It’s known that 1,2,4-triazole derivatives can form hydrogen bonds with different targets, which leads to the improvement of pharmacokinetics, pharmacological, and toxicological properties of compounds . This suggests that the compound may interact with its targets through hydrogen bonding, potentially altering the function of the target protein and leading to downstream effects.
Biochemical Pathways
Given that similar compounds have shown anticancer activity , it’s plausible that this compound could affect pathways related to cell proliferation and survival
Pharmacokinetics
The presence of the 1,2,4-triazole ring in the compound suggests that it may have good absorption and distribution characteristics, as this group is known to improve such properties
Result of Action
Similar 1,2,4-triazole derivatives have shown cytotoxic activity against various cancer cell lines . This suggests that the compound may have a similar effect, potentially leading to cell death in certain types of cancer cells.
Propiedades
IUPAC Name |
N-[3-methyl-1-(1,2,4-triazol-1-yl)butan-2-yl]-2,3-dihydro-1,4-benzodioxine-5-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N4O3/c1-11(2)13(8-20-10-17-9-18-20)19-16(21)12-4-3-5-14-15(12)23-7-6-22-14/h3-5,9-11,13H,6-8H2,1-2H3,(H,19,21) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IKBBMYRRNHRNKU-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(CN1C=NC=N1)NC(=O)C2=C3C(=CC=C2)OCCO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N4O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.35 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-{[1-(4-fluorophenyl)cyclopropyl]methyl}ethane-1-sulfonamide](/img/structure/B2393238.png)

![2-[[3-(4-Methoxyphenyl)-1,2,4-thiadiazol-5-yl]sulfanyl]-1-(4-phenylpiperazin-1-yl)ethanone](/img/structure/B2393240.png)

![4-[4-(2,5-Dimethylbenzoyl)piperazin-1-yl]-2-methyl-6-(trifluoromethyl)pyrimidine](/img/structure/B2393243.png)
![1-(3-Chlorophenyl)-3-[4-[3-[(3-chlorophenyl)carbamoylamino]phenyl]-1,3-thiazol-2-yl]urea](/img/structure/B2393246.png)


![N-(2-chlorophenyl)-2-(8-fluoro-10-oxo-3,4-dihydrobenzo[b][1,6]naphthyridin-2(1H,5H,10H)-yl)acetamide](/img/structure/B2393250.png)


![6-Tert-butyl-2-[1-(5-methyl-1,2-oxazole-3-carbonyl)piperidin-4-yl]pyridazin-3-one](/img/structure/B2393258.png)
